N-phenyl-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide
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Overview
Description
N-phenyl-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide is a complex organic compound that features a combination of phenyl, pyridine, piperazine, and sulfonylbenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that are later removed to yield the desired piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve solid-phase synthesis techniques, which allow for the parallel synthesis of multiple derivatives. This approach is advantageous for producing large quantities of the compound with high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: :
Properties
IUPAC Name |
N-phenyl-3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c27-22(24-19-8-2-1-3-9-19)18-7-6-10-20(17-18)30(28,29)26-15-13-25(14-16-26)21-11-4-5-12-23-21/h1-12,17H,13-16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOJIGHMKLOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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